6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, dimethyl, phenyl, and piperidinyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of 6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substituents.
Imidazo[1,2-a]pyrimidine: A related heterocyclic compound with a different core structure but similar biological activities.
Uniqueness
6-Ethyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, dimethyl, phenyl, and piperidinyl groups makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C21H26N4 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
6-ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4/c1-4-18-15(2)22-20-19(17-11-7-5-8-12-17)16(3)23-25(20)21(18)24-13-9-6-10-14-24/h5,7-8,11-12H,4,6,9-10,13-14H2,1-3H3 |
InChI Key |
QZZYEBGYEJWHKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)N4CCCCC4 |
Origin of Product |
United States |
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